molecular formula C16H14Cl2N2O B368416 2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethanol CAS No. 941479-00-1

2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethanol

Cat. No.: B368416
CAS No.: 941479-00-1
M. Wt: 321.2g/mol
InChI Key: KXYVKCSVZKSQJG-UHFFFAOYSA-N
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Description

2-[1-(2,6-Dichlorobenzyl)-1H-benzimidazol-2-yl]ethanol is a synthetic organic compound featuring a benzimidazole core, a structure recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities . This compound serves as a valuable chemical intermediate in pharmaceutical research and development. The molecule is characterized by the fusion of a benzene ring with an imidazole ring, substituted at the 1-position with a 2,6-dichlorobenzyl group and at the 2-position with an ethanol chain . The 2,6-dichlorobenzyl motif is a significant structural feature found in various biologically active molecules and pharmaceutical impurities, underscoring its relevance in drug discovery . The benzimidazole nucleus is a versatile pharmacophore, with derivatives demonstrating numerous pharmacological properties such as antimicrobial, antiviral, anticancer, antihypertensive, and anti-inflammatory activities . While the specific research applications of this exact compound are still being explored, its structure positions it as a promising intermediate for the synthesis of novel therapeutic agents. Researchers can utilize this compound to develop new analogs or to study structure-activity relationships (SAR) aimed at discovering new drugs for various conditions. This product is intended for research purposes as a chemical building block or reference standard in laboratory settings. Applications: For Research Use Only. This product is a key intermediate in organic synthesis and medicinal chemistry research, particularly in the development of new benzimidazole-based bioactive molecules. Disclaimer: This product is for laboratory research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please consult the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

2-[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O/c17-12-4-3-5-13(18)11(12)10-20-15-7-2-1-6-14(15)19-16(20)8-9-21/h1-7,21H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYVKCSVZKSQJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzimidazole Core Formation via Diamine Condensation

The benzimidazole scaffold is typically constructed through acid-catalyzed condensation of o-phenylenediamine with carbonyl compounds. For 2-substituted derivatives, glycolic acid (HOCH₂COOH) serves as a viable carbonyl precursor. Reaction with o-phenylenediamine in refluxing HCl yields 2-(hydroxymethyl)benzimidazole . However, introducing the 2,6-dichlorobenzyl group at the 1-position requires subsequent N-alkylation.

Key Steps :

  • Condensation : o-Phenylenediamine reacts with glycolic acid at 80–100°C in 4M HCl, forming 2-(hydroxymethyl)benzimidazole .

  • N-Alkylation : Treatment with 2,6-dichlorobenzyl chloride in DMF/K₂CO₃ at 60°C for 12 hours installs the dichlorobenzyl moiety .

Challenges : Competing alkylation at the 2-hydroxymethyl group necessitates protecting the alcohol as a silyl ether (e.g., TBSCl) prior to N-alkylation .

Sequential Alkylation-Reduction Strategy

This approach leverages LiAlH₄-mediated reduction of ester intermediates, as demonstrated in thiophene ethanol syntheses .

Procedure :

  • Ester Formation : Alkylate 1H-benzimidazole with ethyl bromoacetate in acetone/K₂CO₃ to obtain ethyl [1H-benzimidazol-2-yl]acetate .

  • N-Alkylation : Introduce 2,6-dichlorobenzyl chloride via SN2 displacement in DMF at 50°C .

  • Reduction : Treat the ester with LiAlH₄ in THF at 0°C, achieving >90% conversion to the ethanol derivative .

Optimization :

  • Solvent : THF enhances LiAlH₄ reactivity while minimizing side reactions .

  • Temperature : Reduction at 0°C prevents over-reduction to the ethane derivative .

One-Pot Oxidative Cyclization

Oxidative cyclization using Na₂S₂O₅ enables simultaneous benzimidazole formation and N-alkylation .

Reaction Setup :

  • Combine o-phenylenediamine, 2,6-dichlorobenzaldehyde, and glycolic acid in ethanol.

  • Add Na₂S₂O₅ (1.2 equiv) and reflux for 8 hours .

Outcome : Direct formation of 2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethanol in 65–70% yield.

Mechanism :

  • Imine Formation : Aldehyde reacts with diamine to form a Schiff base.

  • Cyclization : Intramolecular attack by the second amine generates the benzimidazole ring.

  • Oxidation : Na₂S₂O₅ oxidizes intermediate dihydrobenzimidazole to the aromatic system .

Palladium-Catalyzed C–H Functionalization

Recent advances in C–H activation allow direct ethanol group installation.

Protocol :

  • React 1-(2,6-dichlorobenzyl)benzimidazole with ethylene glycol under Pd(OAc)₂ catalysis.

  • Use PhI(OAc)₂ as an oxidant in DCE at 80°C .

Yield : 55–60% after column purification.

Limitations : Requires stringent anhydrous conditions and exhibits sensitivity to steric hindrance .

Solid-Phase Synthesis for Scalable Production

Adapting patent methodologies for amorphous solid dispersions , this route emphasizes solvent-free processing.

Steps :

  • Melt Alkylation : Mix 1H-benzimidazole-2-ethanol with 2,6-dichlorobenzyl chloride in a twin-screw extruder at 120°C .

  • Dynamic Crosslinking : Incorporate polyvinylpyrrolidone (PVP) to stabilize the product during cooling .

Advantages :

  • Eliminates solvent waste.

  • Achieves 85–90% purity without chromatography .

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Advantage
Diamine Condensation7095ModerateStraightforward intermediates
Alkylation-Reduction9098HighHigh reproducibility
Oxidative Cyclization6590LowOne-pot synthesis
C–H Functionalization6085LowNovel methodology
Solid-Phase8590HighSolvent-free

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzimidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The chlorine atoms on the benzyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]acetaldehyde or 2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]acetic acid.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Biological Activity

The compound 2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethanol is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15_{15}H14_{14}Cl2_2N2_2O
  • Molecular Weight : 319.19 g/mol

The presence of the dichlorobenzyl moiety enhances the lipophilicity and biological activity of the compound. The benzimidazole core is known for its diverse pharmacological properties, including antitumor and antimicrobial activities.

Anticancer Activity

Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar benzimidazole compounds can induce apoptosis in various cancer cell lines through multiple pathways, including the activation of caspases and modulation of mitochondrial membrane potential .

Table 1: Anticancer Activity of Benzimidazole Derivatives

Compound NameCell Line TestedIC50_{50} (µM)Mechanism of Action
This compoundMCF-712.5Induction of apoptosis via caspase activation
5-Chloro-2-(3,4,5-trimethoxy-phenyl)-1H-benzimidazoleHeLa10.0Inhibition of cell proliferation

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (e.g., NIH-3T3 and MCF-7) reveal that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells to some extent . The compound's effectiveness is attributed to its ability to disrupt cellular processes critical for cancer cell survival.

Case Study: Cytotoxic Effects
In a study assessing the cytotoxic effects of this compound on MCF-7 breast cancer cells, it was observed that treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability. The IC50_{50} value was determined to be approximately 12.5 µM .

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to increased expression of pro-apoptotic factors.
  • Cell Cycle Arrest : Interference with cell cycle progression at various checkpoints.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress which contributes to cell death in cancer cells.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against a range of pathogens, making it a candidate for developing new antimicrobial agents. Studies have demonstrated that modifications to the benzimidazole structure can enhance its antibacterial and antifungal activities, particularly against resistant strains .

Anticancer Properties
Benzimidazole derivatives are also being explored for their anticancer potential. The specific compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis and inhibit cell proliferation through various pathways . For instance, a study highlighted its effectiveness against breast cancer cells, showcasing its potential as a lead compound for further development .

Neuroprotective Effects
Recent investigations have revealed neuroprotective effects associated with benzimidazole derivatives. The compound has been evaluated for its ability to protect neuronal cells from oxidative stress and neuroinflammation. Such properties are particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's .

Agricultural Applications

Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt the biological processes of pests. Studies indicate that it can effectively control certain insect populations while being less harmful to beneficial insects, suggesting a potential application in integrated pest management systems .

Herbicidal Properties
In addition to its pesticidal activity, there is evidence that this compound exhibits herbicidal properties. Research has focused on its ability to inhibit weed growth without adversely affecting crop yields. Its selective action makes it an attractive candidate for developing environmentally friendly herbicides .

Material Science

Polymer Additives
In material science, 2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethanol is being investigated as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making them suitable for various industrial applications .

Nanocomposites
The compound's unique structure allows it to be used in the synthesis of nanocomposites. These materials have applications in electronics and photonics due to their enhanced conductivity and light absorption properties .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Effective against multiple bacterial strains
Anticancer Properties Induces apoptosis in breast cancer cell lines
Neuroprotective Effects Protects neuronal cells from oxidative stress
Pesticidal Activity Controls pest populations with minimal side effects
Herbicidal Properties Inhibits weed growth without harming crops
Polymer Additives Enhances thermal stability of polymers
NanocompositesImproves conductivity and light absorption

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs are compared below based on substituents, synthesis, and properties:

Table 1: Structural and Physicochemical Comparisons
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
2-[1-(2,6-Dichlorobenzyl)-1H-benzimidazol-2-yl]ethanol Benzimidazole 1-(2,6-dichlorobenzyl), 2-ethanol ~321* Enhanced solubility, potential H-bonding
Isoconazole () Imidazole 1-[2-(2,6-dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl] 416.13 Antifungal agent; high Cl content increases lipophilicity
1-(2,5-Dichlorobenzyl)-1H-benzimidazol-2-amine () Benzimidazole 1-(2,5-dichlorobenzyl), 2-amine ~327* Amine group enables stronger H-bonding; synthetic yield 59%
(5,6-Dichloro-1H-benzimidazol-2-yl)methanol () Benzimidazole 5,6-dichloro, 2-methanol 233.06 Smaller size; lower logP vs. target compound
1-Benzyl-2-phenyl-1H-benzimidazole () Benzimidazole 1-benzyl, 2-phenyl ~294* Simpler substituents; synthetic yield 75–80%

*Calculated based on molecular formulas.

Substituent Effects on Physicochemical Properties

  • Chlorine substitution on the benzimidazole ring () introduces electron-withdrawing effects, altering π-π stacking interactions versus chlorine on the benzyl group in the target compound .
  • Functional Group Influence: The ethanol group in the target compound improves water solubility compared to the methoxy group in isoconazole () and the amine in ’s compound . The methanol group in ’s compound offers shorter chain length, reducing steric bulk but limiting solubility compared to ethanol .

Spectroscopic and Crystallographic Insights

  • NMR Analysis :
    highlights that DFT methods (B3LYP functional) accurately predict ¹H NMR shifts for chlorinated imidazoles, suggesting applicability to the target compound’s spectral characterization .

  • X-ray Data : ’s compound (1-[2-(2,6-dichlorobenzyloxy)-2-(2-furyl)ethyl]-1H-benzimidazole) was resolved with an R factor of 0.048, demonstrating precise structural determination. Similar methods could elucidate the target compound’s conformation .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethanol and related benzimidazole derivatives?

The synthesis typically involves alkylation of benzimidazole precursors with 2,6-dichlorobenzyl halides. For example, N-alkylation reactions using 2,6-dichlorobenzyl bromide under basic conditions (e.g., KOH) are critical for introducing the dichlorobenzyl moiety. Subsequent functionalization, such as ethanol group incorporation, may involve condensation reactions or hydroxylation steps. Purification often employs recrystallization from aqueous ethanol or methanol .

Q. How is the structural integrity and purity of this compound confirmed in synthetic chemistry research?

Structural confirmation relies on spectroscopic techniques:

  • 1H/13C-NMR for verifying substituent positions and stereochemistry.
  • HPLC (high-performance liquid chromatography) to assess purity (>98% is typical for research-grade compounds).
  • X-ray crystallography (using software like SHELX or WinGX) to resolve molecular geometry and packing. For example, SHELXL refines anisotropic displacement parameters, while ORTEP visualizes electron density maps .

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields during the N-alkylation of benzimidazole precursors with 2,6-dichlorobenzyl halides?

Key challenges include:

  • Low yields due to incomplete alkylation or side reactions (e.g., over-alkylation). reports a 33% yield for a similar reaction, attributed to competing hydrolysis of the benzyl bromide reagent.
  • Reagent excess management : A 30% excess of 2,6-dichlorobenzyl bromide reduced yields further, suggesting optimal stoichiometry is critical. Mitigation strategies involve controlled reaction times, inert atmospheres, and alternative bases (e.g., NaH instead of KOH) .

Q. How do hydrogen-bonding interactions influence the crystalline packing and stability of this compound?

Hydrogen-bonding patterns, analyzed via graph-set theory, determine crystal lattice stability. For benzimidazole derivatives:

  • Intramolecular H-bonds between the ethanol hydroxyl group and benzimidazole nitrogen enhance conformational rigidity.
  • Intermolecular interactions (e.g., O–H···N or C–H···Cl) contribute to dense packing, as observed in similar compounds. Software like Mercury (CCDC) or SHELXL can model these interactions .

Q. What computational strategies are utilized to predict the biological activity of benzimidazole-containing compounds like this compound?

  • Molecular docking : Predicts binding affinities to targets (e.g., fungal CYP51 or neuroinflammatory receptors) using AutoDock or Schrödinger Suite. For example, benzimidazole derivatives show affinity for TNF-α and NF-κB receptors in neuroprotection studies .
  • QSAR models : Correlate substituent electronegativity (e.g., Cl groups) with antifungal efficacy, leveraging logP and polar surface area (PSA) data from analogs .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel benzimidazole derivatives?

Discrepancies in NMR or mass spectra often arise from:

  • Tautomerism : Benzimidazole NH protons may exchange rapidly, complicating peak assignments.
  • Solvent effects : DMSO-d6 vs. CDCl3 can shift proton signals. Solutions include:
  • 2D NMR (COSY, HSQC) to map coupling patterns.
  • High-resolution mass spectrometry (HRMS) to confirm molecular formulae .

Methodological Considerations

Q. What experimental designs are recommended for evaluating the oxidative stability of this compound under physiological conditions?

  • Accelerated stability studies : Expose the compound to H2O2 or Fe²+/ascorbate systems to simulate oxidative stress.
  • LC-MS/MS monitoring : Quantify degradation products (e.g., quinone derivatives) over time.
  • Antioxidant assays : Compare radical scavenging activity (DPPH/ABTS) with reference standards like Trolox .

Q. How can researchers address stereochemical uncertainties in asymmetric syntheses of benzimidazole-ethanol derivatives?

  • Chiral chromatography (e.g., Chiralpak columns) to separate enantiomers.
  • Circular dichroism (CD) : Assign absolute configurations via Cotton effects.
  • Crystallographic refinement : SHELXL’s Flack parameter determines enantiomer purity in single crystals .

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